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Introduction
Eledoisin, a naturally occurring undecapeptide originally isolated from the salivary glands of

the octopus Eledone moschata, is a potent member of the tachykinin family of neuropeptides.

Its distinct pharmacological profile, characterized by high affinity and agonist activity primarily at

the neurokinin 2 (NK2) and neurokinin 3 (NK3) receptors, makes it an invaluable tool for the

study of these receptors. This document provides detailed application notes and experimental

protocols for utilizing Eledoisin to investigate neurokinin receptor signaling and function.

Eledoisin's utility in research stems from its ability to selectively activate NK2 and NK3

receptors, enabling the elucidation of their physiological roles in various systems, including

smooth muscle contraction, inflammation, and neuronal signaling.[1][2][3] Its distinct binding

properties compared to other tachykinins, such as Substance P (preferential for NK1), allow for

the dissection of receptor-specific pathways.
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Property Value

Amino Acid Sequence
pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-

NH₂

Molecular Formula C₅₄H₈₅N₁₃O₁₅S

Molecular Weight 1188.4 g/mol

CAS Number 69-25-0

Appearance White to off-white powder

Solubility Soluble in water

Receptor Binding Affinity and Potency of Eledoisin
Eledoisin exhibits differential affinity and potency across the three main neurokinin receptor

subtypes. The following tables summarize key quantitative data from various studies, providing

a comparative overview for experimental design.

Table 1: Binding Affinity of Eledoisin at Neurokinin Receptors
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Receptor
Subtype

Species/Cell
Line

Radioligand Affinity (Kᵢ/Kₐ) Reference

NK1 Guinea Pig Lung [¹²⁵I]BH-SP Low Affinity [4]

NK2
Rat Stomach

Fundus
[¹²⁵I]iodo-NKA Moderate Affinity [5]

NK3 Rat Brain [¹²⁵I]BH-Eledoisin High Affinity [6]

NK3
Rat Cerebral

Cortex
[¹²⁵I]BH-Eledoisin High Affinity [7][8]

NK3
Transfected

CHO cells
[¹²⁵I]NKB

IC₅₀ = 240 nM

(low affinity in

stable cells)

[9]

NK3
Transfected

COS-7 cells
[¹²⁵I]NKB

IC₅₀ = 8 nM (high

affinity in

transiently

expressed)

[9]

Table 2: Functional Potency of Eledoisin at Neurokinin Receptors

Assay Type
Receptor
Subtype

Tissue/Cell
System

Potency (EC₅₀) Reference

Contraction

Neuronal

Receptor

(putative NK3)

Guinea Pig Ileum 1 nM [10]

Contraction NK2 Guinea Pig Ileum 1-16 nM [11]

Contraction NK2
Rat Vas

Deferens
2-4 µM [11]

Signaling Pathways Activated by Eledoisin
Activation of NK2 and NK3 receptors by Eledoisin predominantly couples to the Gαq/11 family

of G-proteins. This initiates a well-characterized signaling cascade involving the activation of
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phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂)

into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃

binds to its receptors on the endoplasmic reticulum, leading to the release of stored

intracellular calcium (Ca²⁺). The subsequent rise in cytosolic Ca²⁺, along with DAG, activates

protein kinase C (PKC), leading to a variety of cellular responses.
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Caption: Eledoisin signaling through NK2 and NK3 receptors.

Experimental Protocols
The following are detailed protocols for key experiments utilizing Eledoisin to study neurokinin

receptors.

Protocol 1: Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Kᵢ) of Eledoisin for a specific

neurokinin receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:
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Prepare cell membranes
expressing the target
neurokinin receptor

Incubate membranes with a fixed
concentration of radiolabeled ligand

(e.g., [¹²⁵I]BH-Eledoisin)

Add increasing concentrations
of unlabeled Eledoisin

Incubate to reach equilibrium

Separate bound from free radioligand
(e.g., via filtration)

Quantify bound radioactivity
(e.g., using a gamma counter)

Determine IC₅₀ and calculate Kᵢ

Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.

Materials:

Cell membranes expressing the neurokinin receptor of interest (NK1, NK2, or NK3).
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Radiolabeled ligand (e.g., [¹²⁵I]Bolton-Hunter-Eledoisin for NK3, or a subtype-selective

radioligand).

Unlabeled Eledoisin.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

Scintillation vials and scintillation fluid (if using a tritium-labeled ligand) or gamma tubes.

Filtration apparatus.

Gamma or beta counter.

Procedure:

Membrane Preparation: Homogenize cells or tissues expressing the receptor in an

appropriate buffer and prepare a crude membrane fraction by differential centrifugation.

Resuspend the final membrane pellet in binding buffer and determine the protein

concentration (e.g., using a Bradford assay).

Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

Binding buffer.

Increasing concentrations of unlabeled Eledoisin (typically from 10⁻¹² M to 10⁻⁵ M).

A fixed concentration of the radiolabeled ligand (typically at or near its Kₐ value).

Membrane suspension (typically 20-50 µg of protein per well/tube).

For non-specific binding determination, include tubes with a high concentration of an

unlabeled selective ligand (e.g., 1 µM of a known potent antagonist for the target

receptor).
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Incubation: Incubate the reaction mixture at room temperature (or 37°C) for a predetermined

time to allow binding to reach equilibrium (e.g., 60-120 minutes).

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well/tube

through the pre-soaked glass fiber filters under vacuum.

Washing: Wash the filters quickly with several volumes of ice-cold wash buffer to remove

unbound radioligand.

Quantification: Place the filters into gamma tubes or scintillation vials. If using a gamma-

emitting isotope like ¹²⁵I, count the radioactivity directly in a gamma counter. If using a beta-

emitter, add scintillation fluid and count in a beta counter.

Data Analysis:

Calculate the specific binding at each concentration of Eledoisin by subtracting the non-

specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the Eledoisin
concentration.

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to

determine the IC₅₀ value (the concentration of Eledoisin that inhibits 50% of the specific

binding).

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L]

is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the ability of Eledoisin to stimulate an increase in intracellular calcium

concentration ([Ca²⁺]i), a hallmark of Gq/11-coupled receptor activation.

Experimental Workflow:
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(e.g., Fura-2 AM or Fluo-8 AM)

Wash cells to remove
extracellular dye

Establish a baseline
fluorescence reading
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of Eledoisin

Monitor changes in fluorescence
over time using a plate reader
or fluorescence microscope

Determine the EC₅₀ for the
Eledoisin-induced calcium response
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Caption: Workflow for an intracellular calcium mobilization assay.

Materials:

Cells expressing the neurokinin receptor of interest, plated in black-walled, clear-bottom 96-

well plates.
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Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM).

Pluronic F-127.

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, with and without

calcium.

Eledoisin stock solution.

Fluorescence plate reader with an injection system or a fluorescence microscope equipped

for live-cell imaging.

Procedure:

Cell Plating: Seed cells at an appropriate density in 96-well plates and allow them to adhere

and grow overnight.

Dye Loading:

Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) with 0.02%

Pluronic F-127 in HBSS.

Remove the culture medium from the cells and add the dye loading solution to each well.

Incubate the plate in the dark at 37°C for 30-60 minutes.

Washing: Gently wash the cells twice with HBSS to remove any extracellular dye. After the

final wash, leave a suitable volume of HBSS in each well for the assay.

Baseline Measurement: Place the plate in the fluorescence plate reader and allow the cells

to equilibrate for 10-15 minutes. Measure the baseline fluorescence intensity.

Agonist Addition: Using the plate reader's injector, add varying concentrations of Eledoisin
to the wells.

Signal Detection: Immediately after agonist addition, continuously measure the fluorescence

intensity over a period of 1-5 minutes. The excitation and emission wavelengths will depend

on the dye used (e.g., Ex/Em = 490/525 nm for Fluo-8).
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Data Analysis:

The change in fluorescence (ΔF) is typically expressed as the peak fluorescence intensity

minus the baseline fluorescence intensity (F_max - F_baseline).

Plot the ΔF or the normalized response against the logarithm of the Eledoisin
concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which

represents the concentration of Eledoisin that produces 50% of the maximal response.

Protocol 3: Inositol Phosphate Accumulation Assay
This assay directly measures the production of inositol phosphates (IPs), a downstream

product of PLC activation, following receptor stimulation by Eledoisin.

Materials:

Cells expressing the neurokinin receptor of interest.

myo-[³H]inositol.

Inositol-free culture medium.

Lithium chloride (LiCl) solution.

Perchloric acid (PCA) or trichloroacetic acid (TCA).

Dowex AG1-X8 anion-exchange resin.

Scintillation vials and scintillation fluid.

Beta counter.

Procedure:

Cell Labeling:

Plate cells and grow to near confluency.
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Incubate the cells overnight (18-24 hours) in inositol-free medium containing myo-

[³H]inositol (e.g., 1-5 µCi/ml) to label the cellular phosphoinositide pools.

Pre-incubation:

Wash the cells with serum-free medium to remove unincorporated [³H]inositol.

Pre-incubate the cells in a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl

inhibits inositol monophosphatases, leading to the accumulation of IPs.

Stimulation: Add varying concentrations of Eledoisin to the cells and incubate for a defined

period (e.g., 30-60 minutes) at 37°C.

Extraction of Inositol Phosphates:

Terminate the stimulation by adding ice-cold PCA or TCA to lyse the cells and precipitate

macromolecules.

Centrifuge the samples to pellet the precipitate. The supernatant contains the soluble

inositol phosphates.

Purification of Inositol Phosphates:

Neutralize the supernatant.

Apply the neutralized supernatant to columns containing Dowex AG1-X8 resin.

Wash the columns to remove free [³H]inositol.

Elute the total [³H]inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate

/ 0.1 M formic acid).

Quantification:

Add the eluate to scintillation vials with scintillation fluid.

Measure the radioactivity using a beta counter.

Data Analysis:
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Plot the amount of radioactivity (counts per minute, CPM, or disintegrations per minute,

DPM) corresponding to the total inositol phosphates against the logarithm of the Eledoisin
concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for IP

accumulation.

Conclusion
Eledoisin is a powerful and selective agonist for NK2 and NK3 receptors, making it an

indispensable pharmacological tool. The protocols and data presented in these application

notes provide a comprehensive guide for researchers to effectively utilize Eledoisin in studying

the intricacies of neurokinin receptor pharmacology and signaling. Careful experimental design

and data analysis, as outlined here, will facilitate a deeper understanding of the physiological

and pathological roles of these important receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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